Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate
Description
Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate is a synthetic carbamate derivative characterized by a tetrahydrothiophene ring modified with a sulfone group (1,1-dioxide) and a phenylcarbamate moiety. The sulfone group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs, while the carbamate moiety may confer bioactivity through acetylcholinesterase inhibition or other mechanisms common to carbamate compounds .
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
phenyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15NO4S/c14-12(17-11-4-2-1-3-5-11)13-8-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |
InChI Key |
NRYUVBJXPRYBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Steps
-
Intermediate Synthesis : The thiolan-3-yl-methylamine is synthesized via oxidation of tetrahydrothiophene derivatives.
-
Carbamate Formation : Phenyl chloroformate (1.1–1.3 eq) is added to the amine in anhydrous solvents (e.g., THF, CH₂Cl₂) with a base (e.g., DIEA, Et₃N).
-
Workup : Acidic or aqueous quench followed by extraction and purification.
Table 1: Reaction Conditions and Yields
| Reagent | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenyl chloroformate | THF | DIEA | 0–25°C | 80–85 | |
| Phenyl chloroformate | CH₂Cl₂ | Et₃N | RT | 75–80 |
Method 2: Alkoxycarbonylation with Mixed Carbonates
Mixed carbonates like DPC enable high-yielding carbamate formation without requiring phosgene.
Reaction Scheme
Key Steps
Table 2: Optimization of Alkoxycarbonylation
Method 3: Methyl Isocyanate-Mediated Synthesis
Methyl isocyanate, generated from phenyl-N-methyl urethane decomposition, reacts with phenol derivatives.
Reaction Scheme
Key Steps
Table 3: Thermal Decomposition Parameters
Method 4: Nucleophilic Substitution with Carbamoyl Halides
Carbamoyl halides (e.g., methyl carbamoyl chloride) undergo substitution reactions with amines.
Reaction Scheme
Key Considerations
-
Base Selection : Strong bases (e.g., NaH, KOH) enhance nucleophilicity but may cause side reactions.
-
Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phenyl chloroformate | Phenyl chloroformate, DIEA | 75–85 | High purity, mild conditions | Hazardous reagent handling |
| DPC alkoxycarbonylation | DPC, K₂CO₃ | 85–90 | Phosgene-free, scalable | Requires anhydrous conditions |
| Methyl isocyanate | Methyl isocyanate, toluene | 80–85 | Industrial feasibility | High-temperature decomposition |
| Carbamoyl chloride | Carbamoyl chloride, NaH | 70–75 | Fast reaction rates | Side reactions with bases |
Challenges and Optimization Strategies
-
Stereochemical Control : The thiolan ring’s stereochemistry (e.g., trans vs. cis) requires chiral catalysts or enantioselective reagents.
-
Side Reactions : Hofmann rearrangement or urea formation can be mitigated by optimizing temperature and stoichiometry.
-
Purification : Crystallization or chromatography is essential to isolate the carbamate from byproducts.
Applications in Medicinal Chemistry
Derivatives of this compound are explored as HIV protease inhibitors and enzyme modulators due to their structural complexity and bioactivity .
Chemical Reactions Analysis
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, where electrophiles like halogens can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of polymers and other materials where carbamate linkages are required for specific properties.
Mechanism of Action
The mechanism of action of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The thiolane ring may also interact with cellular components, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related carbamates:
Key Observations:
Pharmacokinetic and Toxicological Profiles
- Metabolism: The sulfone group in the target compound likely slows metabolic degradation compared to non-sulfonated analogs like Methyl (3-hydroxyphenyl)-carbamate, which may undergo faster hydroxylation or ester hydrolysis .
- Data for the target compound is lacking, but sulfone derivatives often exhibit reduced acute toxicity compared to sulfur-containing analogs.
Biological Activity
Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate is a carbamate compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of 269.32 g/mol. The compound features a phenyl group linked to a carbamate moiety and a thiolane ring with dioxo substitutions. Its synthesis typically involves the reaction of phenyl isocyanate with a thiolane derivative in the presence of solvents like dichloromethane and catalysts such as triethylamine.
The biological activity of this compound is believed to stem from its ability to form covalent bonds with enzyme active sites, thereby inhibiting specific enzymes or receptors. This interaction can block substrate access and alter metabolic pathways, which may be crucial in its antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including drug-resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Type | Activity Against | Reference |
|---|---|---|---|
| This compound | Carbamate | Gram-positive bacteria (e.g., MRSA) | |
| Carbaryl | Carbamate | Various insects | |
| Propoxur | Carbamate | Insects (cholinesterase inhibitor) |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
One notable study investigated the effects of this compound on cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value indicating effective concentration levels for inducing cell death.
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects associated with carbamates. Carbamates can lead to cholinergic toxicity due to their reversible inhibition of acetylcholinesterase. Symptoms may include respiratory distress and neurological effects if ingested in high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
